molecular formula C16H19Cl2NO2 B13436274 Methyl 3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate CAS No. 143965-99-5

Methyl 3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate

Cat. No.: B13436274
CAS No.: 143965-99-5
M. Wt: 328.2 g/mol
InChI Key: AMIHUYQKNJHXPT-DRABBMOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (RTI-111, Dichloropane) is a synthetic tropane alkaloid derivative and cocaine analog. Its structure features a bicyclic 8-azabicyclo[3.2.1]octane (tropane) core substituted with a methyl group at the 8-position, a 3,4-dichlorophenyl group at the 3-position, and a methyl ester at the 2-position . As a dopamine reuptake inhibitor, RTI-111 shares pharmacological similarities with cocaine but exhibits distinct structural and functional properties due to its halogenated aromatic substituent. It was first notified as a new psychoactive substance (NPS) in 2016 by the EMCDDA, reflecting its emergence in illicit markets .

Properties

CAS No.

143965-99-5

Molecular Formula

C16H19Cl2NO2

Molecular Weight

328.2 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H19Cl2NO2/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3/t10-,11+,14+,15-/m0/s1

InChI Key

AMIHUYQKNJHXPT-DRABBMOASA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Table: Summary of Key Preparation Steps

Step Reagents/Conditions Purpose/Outcome Yield/Notes
Ketoester formation Starting ketoester (2β-carbomethoxy) Starting bicyclic core precursor Enantiomerically pure intermediates
Enol triflate formation N-phenyltriflimide, bis(trimethylsilyl)sodium imide Activation for cross-coupling Good yields
Suzuki coupling 3,4-dichlorophenylboronic acid, Pd(PPh3)4, base (K2CO3), solvent (DMF/DMSO) Introduction of 3-(3,4-dichlorophenyl) group High selectivity
Reduction Samarium iodide in MeOH, low temperature Saturation of double bond, stereoselective reduction ~20% isolated 3β isomer
Ester reduction LiAlH4 in THF at 0 °C Conversion of ester to alcohol if needed 85-95% yields
Salt formation Oxalic acid in EtOH Purification and stabilization as oxalate salt 30-50% yields

Exhaustive Research Findings and Source Variety

  • Patent Literature: US Patent US20030032645A1 describes synthetic routes for aryl-8-azabicyclo[3.2.1]octanes including reaction conditions, catalysts, and solvents used for similar compounds.
  • Scientific Articles: A 2007 publication in The Journal of Medicinal Chemistry details the synthesis of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octanes via enol triflate formation, Suzuki coupling, and samarium iodide reduction.
  • Doctoral Thesis: A PhD thesis on 8-azabicyclo[3.2.1]octanes discusses various cycloaddition and derivatization strategies relevant to the bicyclic core formation.
  • Chemical Databases: ChemSpider and PubChem provide molecular data and stereochemical information supporting synthetic design.

Chemical Reactions Analysis

Types of Reactions

MFZ 2-12 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving MFZ 2-12 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of MFZ 2-12, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

The pharmacological and structural profiles of RTI-111 can be contextualized by comparing it to other tropane-based cocaine analogs, which differ primarily in the substituents at the 3-position of the bicyclic core. Key analogs include:

Structural and Pharmacological Overview
Compound Name Substituent (3-position) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Properties Metabolic Pathways EMCDDA Notification
RTI-111 (Dichloropane) 3,4-Dichlorophenyl C₁₆H₁₈Cl₂NO₂ 335.23 High DAT/SERT affinity; prolonged duration Likely demethylation and hydroxylation (inferred) 2016
WIN 35428 4-Fluorophenyl C₁₆H₁₈FNO₂ 275.32 Moderate DAT affinity; shorter half-life vs. RTI-111 N-demethylation, glucuronidation 2018
Troparil Phenyl C₁₆H₂₁NO₂ 259.35 Cocaine-like effects; higher potency than cocaine Demethylation, hydroxylation 2021
RTI-55 4-Iodophenyl C₁₆H₁₈INO₂ 407.23 High DAT/SERT affinity (Kd: 1.83 nM DAT, 0.98 nM SERT) Deiodination, oxidative metabolism Not specified
RTI-COC 31 4-Chlorophenyl C₁₆H₁₈ClNO₂ 291.78 Intermediate lipophilicity; DAT selectivity Hydroxylation, conjugation Not specified
Detailed Analysis

A. Substituent Effects on Pharmacodynamics

  • RTI-111 : The 3,4-dichlorophenyl group enhances lipophilicity, promoting blood-brain barrier penetration and prolonged binding to dopamine (DAT) and serotonin (SERT) transporters. Its dual chlorine atoms likely increase steric bulk and electron-withdrawing effects, stabilizing transporter interactions .
  • WIN 35428 : The 4-fluorophenyl substituent reduces steric hindrance compared to RTI-111, resulting in lower DAT affinity and shorter action duration .
  • RTI-55 : The 4-iodophenyl group provides high radioligand binding affinity (Kd < 2 nM for DAT/SERT) due to iodine’s polarizability and van der Waals interactions .
  • Troparil : The unsubstituted phenyl group confers lower potency than RTI-111 but retains cocaine-like stimulant effects with longer duration due to metabolic stability .

B. Metabolic Stability and Detection

  • RTI-111’s dichlorophenyl group may slow hepatic metabolism (e.g., CYP3A4-mediated demethylation), extending its half-life compared to Troparil . Chlorine isotopes also produce distinct metabolic signatures, aiding detection in forensic analyses .
  • Troparil undergoes rapid demethylation to form nor-Troparil, a primary metabolite detectable in urine .
  • RTI-55’s iodine substituent facilitates radiolabeling (e.g., [¹²⁵I]RTI-55) for transporter imaging studies .

C. Regulatory and Illicit Use

  • RTI-111 and WIN 35428 were identified in European drug markets as cocaine alternatives, with RTI-111’s higher potency posing greater abuse liability .
  • Troparil’s detection in rat urine highlights its persistence in biological systems, complicating clinical and forensic management .

Biological Activity

Methyl 3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, a compound with the molecular formula C16H19Cl2NO2C_{16}H_{19}Cl_2NO_2 and a molecular weight of 326.218 g/mol, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure with a dichlorophenyl group and a carboxylate ester functional group. The stereochemistry of the compound is significant for its biological activity:

PropertyValue
Molecular FormulaC16H19Cl2NO2C_{16}H_{19}Cl_2NO_2
Molecular Weight326.218 g/mol
Defined Stereocenters2
Charge0

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Its structural similarity to known psychoactive compounds suggests potential interactions with these pathways.

Analgesic Effects

A study conducted on derivatives of azabicyclo compounds demonstrated significant analgesic activity in various animal models. Specifically, the compound showed efficacy comparable to morphine in the hot plate test, indicating its potential as a pain management agent .

Antipyretic Activity

In addition to analgesic properties, this compound has been reported to exhibit antipyretic effects, as evidenced by reductions in rectal temperature in murine models . This dual action may position it as a valuable candidate for treating conditions that involve both pain and fever.

Case Studies and Research Findings

  • Study on Structure-Activity Relationship (SAR) :
    • A series of derivatives were synthesized and evaluated for their analgesic properties.
    • The presence of the dichlorophenyl group was crucial for enhancing activity.
    • Compounds with specific stereochemistry demonstrated increased potency .
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic profile revealed favorable absorption characteristics.
    • Metabolic studies indicated that the compound undergoes hepatic metabolism, which may influence its therapeutic window .
  • Toxicology Studies :
    • Toxicological assessments showed that while the compound has significant therapeutic potential, certain derivatives exhibited increased toxicity, highlighting the need for careful evaluation in clinical settings .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of this bicyclic compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and NOESY) is critical for confirming the bicyclo[3.2.1]octane scaffold and substituent positions. X-ray crystallography provides definitive stereochemical assignments, as demonstrated for analogs like methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can enantiomeric purity be ensured during synthesis?

  • Answer : Chiral resolution via HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) is effective. For precursors like 8-azabicyclo[3.2.1]octane derivatives, enantioselective synthesis from tropinone derivatives via desymmetrization or asymmetric catalysis (e.g., organocatalysts) is recommended to minimize racemization .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Answer : Stability studies should assess susceptibility to hydrolysis (especially ester and amine groups) under varying pH and humidity. Store at -20°C in inert atmospheres (argon) to prevent oxidation. Analogs with similar structures show degradation at >40°C, necessitating thermal gravimetric analysis (TGA) for storage guidelines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for neuropharmacological targets?

  • Answer :

  • Step 1 : Synthesize analogs with substituent variations (e.g., halogen replacement, methyl group modifications) .
  • Step 2 : Use molecular docking to predict binding affinity to targets like serotonin or dopamine transporters.
  • Step 3 : Validate via in vitro assays (e.g., radioligand binding for receptor affinity) and compare with reference compounds like 3-(4-chlorophenyl)tropane derivatives .
  • Example SAR Insight : The 3,4-dichlorophenyl group enhances lipophilicity (logP ~3.5), potentially improving blood-brain barrier permeability compared to mono-halogenated analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
  • Step 2 : Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry for binding constants).
  • Step 3 : Analyze batch-to-batch purity variations via HPLC (>98% purity required for reliable data) .
  • Case Study : Discrepancies in MIC values for azabicyclo derivatives against Staphylococcus aureus (0.03–4 µg/mL) were traced to impurities in early synthetic batches .

Q. How can reaction conditions be optimized for scalable synthesis of the bicyclo[3.2.1]octane core?

  • Answer :

  • Key Parameters :
  • Solvent : Dichloromethane or THF for intermediates; ethanol for final crystallization.
  • Catalyst : Palladium on carbon (Pd/C) for hydrogenation steps (5–10% loading, 50 psi H₂).
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h for ring closure) .
  • Critical Step : Enantiomeric control during bicyclo scaffold formation via chiral auxiliaries or enzymatic resolution .

Q. What computational methods predict metabolic pathways and toxicity profiles?

  • Answer :

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450 metabolism.
  • Key Predictions :
  • Primary Metabolites : Ester hydrolysis to carboxylic acid derivatives (major pathway).
  • Toxicity Flags : Potential hepatotoxicity due to dichlorophenyl bioaccumulation; validate with Ames test for mutagenicity .

Methodological Notes

  • Synthesis : Prioritize protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during bicyclo scaffold assembly .
  • Analytical Validation : Use tandem MS/MS for trace impurity profiling (<0.1% detection limit) .
  • Ethical Compliance : Adhere to NIH guidelines for handling halogenated compounds; ensure waste disposal via certified protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.